3-フルオロ-2-(トリフルオロメチル)安息香酸

説明

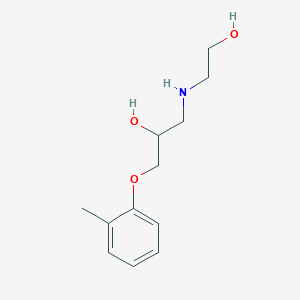

“3-Fluoro-2-(trifluoromethyl)benzoic acid” is a benzoic acid carrying a trifluoromethyl substituent at the 3-position . It has a molecular formula of C8H4F4O2 and a molecular weight of 208.11 . It is used in chemical synthesis .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-(trifluoromethyl)benzoic acid” can be represented by the linear formula FC6H3(CF3)CO2H . The 3D structure of the molecule can be viewed using computational chemistry tools .

Physical And Chemical Properties Analysis

“3-Fluoro-2-(trifluoromethyl)benzoic acid” is a solid with a melting point of 104-106 °C . It has a molecular weight of 208.11 . The pKa values of this compound in water and in methanol have been measured .

科学的研究の応用

化学合成

3-フルオロ-2-(トリフルオロメチル)安息香酸は、化学合成で使用されています . フッ素原子の存在は、反応性や安定性などの合成された化合物の特性に影響を与える可能性があります .

化学における構成要素

この化合物は、化学における構成要素とみなされています . 化学反応でより複雑な分子を構築するために使用できます .

医薬品原薬 (API) 合成

3-フルオロ-5-(トリフルオロメチル)安息香酸は、類似の化合物であり、医薬品原薬 (API) の合成に使用されています . フッ素化された置換基によって提供される優れた親油性と結合親和性は、創薬における貴重な成分となっています .

実験室用化学薬品

この化合物は、実験室用化学薬品として使用されています . さまざまな実験室の手順や実験で使用できます .

5. 食品、医薬品、農薬または殺生物剤製品の使用 3-フルオロ-2-(トリフルオロメチル)安息香酸は、食品、医薬品、農薬、または殺生物剤製品の製造に使用できます . これらの分野における具体的な用途は、化合物の特性と製品の要件によって異なります .

研究開発

3-フルオロ-2-(トリフルオロメチル)安息香酸は、その独特の構造と特性により、研究開発で使用される可能性があります . 研究者は、さまざまな分野におけるその特性、反応、および潜在的な用途を研究できます .

作用機序

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that benzoic acid derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 3-Fluoro-2-(trifluoromethyl)benzoic acid may interact with its targets through similar mechanisms.

Biochemical Pathways

It has been reported that pseudomonas putida mt-2 can cometabolize 3-trifluoromethyl (tfm)-benzoate, a similar compound, via the methylbenzoate pathway . This suggests that 3-Fluoro-2-(trifluoromethyl)benzoic acid may also be involved in similar metabolic pathways.

Pharmacokinetics

The solubility of 3-fluoro-2-(trifluoromethyl)benzoic acid in dense carbon dioxide has been evaluated , suggesting that it may have good bioavailability.

Result of Action

It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and respiratory system toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)benzoic acid. For instance, its solubility in dense carbon dioxide suggests that it may be more effective under certain environmental conditions . .

実験室実験の利点と制限

The main advantage of using 3-Fluoro-2-(trifluoromethyl)benzoic acid in laboratory experiments is its stability. It is stable at room temperature, and it does not react with other molecules easily. In addition, 3-Fluoro-2-(trifluoromethyl)benzoic acid is relatively non-toxic and has a low vapor pressure, making it safe to handle and store. However, 3-Fluoro-2-(trifluoromethyl)benzoic acid is sensitive to light and air, making it difficult to store for long periods of time.

将来の方向性

There are many potential future directions for 3-Fluoro-2-(trifluoromethyl)benzoic acid research. One area of interest is the development of new synthetic methods for the production of 3-Fluoro-2-(trifluoromethyl)benzoic acid. In addition, further research is needed to better understand the biochemical and physiological effects of 3-Fluoro-2-(trifluoromethyl)benzoic acid. Finally, more research is needed to explore the potential applications of 3-Fluoro-2-(trifluoromethyl)benzoic acid in the pharmaceutical and agrochemical industries.

合成法

3-Fluoro-2-(trifluoromethyl)benzoic acid is typically synthesized through a two-step process. The first step involves the reaction between trifluoromethanesulfonic anhydride and 3-fluorobenzoic acid in a solvent such as acetonitrile, followed by the addition of anhydrous potassium carbonate. This reaction produces the desired 3-Fluoro-2-(trifluoromethyl)benzoic acid product. The second step involves the purification of the product by recrystallization. This method is simple and efficient, and it produces a high yield of 3-Fluoro-2-(trifluoromethyl)benzoic acid.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

特性

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGGKKODENBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379215 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261951-80-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B1305449.png)